molecular formula C12H11BrN2O2 B8218581 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine

Cat. No.: B8218581
M. Wt: 295.13 g/mol
InChI Key: QNPMSFQAJLNLAH-UHFFFAOYSA-N
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Description

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are nitrogen-containing heterocycles known for their diverse chemical properties and applications This compound is characterized by the presence of a bromine atom at the second position and a methoxyphenylmethoxy group at the fifth position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyrazine and 4-methoxybenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Coupling Reaction: The key step involves the coupling of 2-bromopyrazine with 4-methoxybenzyl alcohol in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Formation of substituted pyrazines with various functional groups.

    Oxidation Products: Formation of pyrazine oxides.

    Reduction Products: Formation of dehalogenated pyrazines.

    Coupling Products: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form derivatives with biological activity.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine involves its interaction with specific molecular targets. The bromine atom and methoxyphenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. Compared to similar compounds, it offers a different set of functional groups that can be exploited for targeted chemical transformations and biological studies .

Properties

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPMSFQAJLNLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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